![molecular formula C16H17NO2 B1272068 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 143165-32-6](/img/structure/B1272068.png)

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

概要

説明

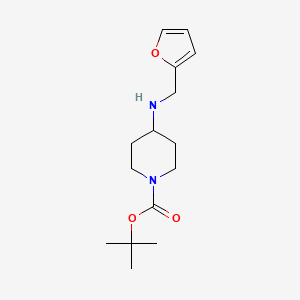

The compound 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a structurally complex molecule that incorporates a spirocyclic dioxadecane moiety fused with an indole ring. The presence of the dioxaspiro[4.5]decane structure suggests that the compound may exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, the synthesis of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid involves the condensation of a pentaoxaspiro[5.7]tridecane with tryptophan, catalyzed by samarium nitrate . Although this synthesis does not directly pertain to the target molecule, it provides insight into the potential synthetic routes that could be adapted for the synthesis of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole, such as the use of a spirocyclic synthon and a catalytic process.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two cyclic systems are joined at a single atom. In the case of 1,7-dioxaspiro[4.5]decanes, the synthesis involves a double intramolecular iodoetherification, which suggests that similar strategies could be employed to construct the dioxaspiro[4.5]decane moiety in the target molecule .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds can be quite diverse, depending on the functional groups present and the overall molecular architecture. The synthesis of 1,7-dioxaspiro[4.5]decanes from a methylidenepentane dianion synthon indicates that the spirocyclic moiety can be constructed through intramolecular reactions and can be further oxidized to lactones . This suggests that the target molecule may also undergo similar intramolecular reactions and oxidations to modify its chemical structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole are not directly reported, the properties of related compounds can provide some insights. The cytotoxic activity of a related eight-membered azadiperoxide indicates that the spirocyclic compounds can interact with biological systems, potentially leading to apoptosis and cell cycle effects . Additionally, the synthesis and subsequent reactions of 1,7-dioxaspiro[4.5]decanes suggest that the target molecule may have similar reactivity and could be further functionalized or transformed into other biologically active compounds .

科学的研究の応用

Antituberculosis Activity

A study by Özlen Güzel et al. (2006) synthesized derivatives related to 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole and tested them for antituberculosis activity. One compound showed significant inhibition of mycobacterial growth, indicating potential applications in tuberculosis treatment.

Dopamine Agonist Activity

Research by A. Brubaker and M. Colley (1986) involved synthesizing derivatives that exhibited potent dopamine agonist activity in animal models. This suggests potential use in disorders related to dopamine dysfunction.

Antihypertensive Agents

A study by J. Caroon et al. (1981) synthesized derivatives for antihypertensive screening. They found certain compounds to be active as alpha-adrenergic blockers, indicating potential in treating hypertension.

Organocatalytic Synthesis

Henry H Nguyen et al. (2012) discussed the use of related compounds in organocatalytic enantioselective synthesis, highlighting its role in creating complex organic molecules.

Tachykinin NK2 Receptor Antagonists

In research by P. Smith et al. (1995), derivatives were synthesized as tachykinin NK2 receptor antagonists, showing potential in treating respiratory diseases.

Antibacterial Activity

Özlen Güzel-Akdemir et al. (2020) reported the synthesis and antibacterial testing of new hybrid derivatives. They exhibited promising antibacterial activity, suggesting uses in combating bacterial infections.

Anti-inflammatory Agents

Z. Rehman et al. (2022) synthesized derivatives as anti-inflammatory agents, indicating potential in treating inflammatory conditions.

Transition Metal Chemistry

E. Canpolat and M. Kaya (2004) discussed the use of related compounds in the synthesis of metal complexes, relevant in materials science and catalysis.

特性

IUPAC Name |

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-4-15-13(3-1)14(11-17-15)12-5-7-16(8-6-12)18-9-10-19-16/h1-5,11,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSKLOMTRITQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC=C1C3=CNC4=CC=CC=C43)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377173 | |

| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |

CAS RN |

143165-32-6 | |

| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)

![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)

![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)

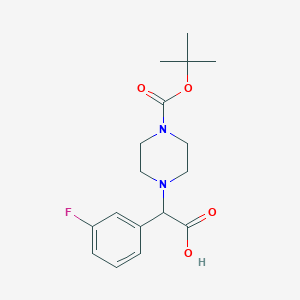

![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)